molecular formula C15H14O2 B14657337 Prop-2-en-1-yl naphthalen-1-ylacetate CAS No. 51537-80-5

Prop-2-en-1-yl naphthalen-1-ylacetate

Cat. No.: B14657337
CAS No.: 51537-80-5
M. Wt: 226.27 g/mol
InChI Key: YKVBTNZWLOHUGT-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl naphthalen-1-ylacetate is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring attached to an acetate group through a prop-2-en-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl naphthalen-1-ylacetate typically involves the esterification of naphthalen-1-ylacetic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl naphthalen-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.

    Reduction: Prop-2-en-1-yl naphthalen-1-ylmethanol.

    Substitution: Various substituted naphthalen-1-ylacetates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl naphthalen-1-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Prop-2-en-1-yl naphthalen-1-ylacetate can be compared with other similar compounds, such as:

    Naphthalen-1-ylacetic acid: Similar structure but lacks the prop-2-en-1-yl group.

    Prop-2-en-1-yl benzoate: Similar ester linkage but with a benzene ring instead of a naphthalene ring.

    Naphthalen-1-ylpropanoate: Similar naphthalene ring but with a propanoate group instead of an acetate group.

Properties

CAS No.

51537-80-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

prop-2-enyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H14O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2

InChI Key

YKVBTNZWLOHUGT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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